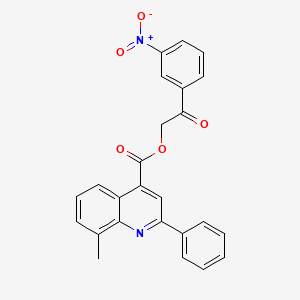

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate

Description

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate (Molecular Formula: C₂₅H₁₇ClN₂O₅; Molecular Weight: 460.87) is a quinoline-based ester derivative featuring a 3-nitrophenyl ketone group and a 4-chlorophenyl substituent on the quinoline core. Its structural complexity and nitro group placement make it a candidate for applications in medicinal chemistry and materials science, particularly in studies involving hydrogen bonding and crystal engineering .

Properties

Molecular Formula |

C25H18N2O5 |

|---|---|

Molecular Weight |

426.4 g/mol |

IUPAC Name |

[2-(3-nitrophenyl)-2-oxoethyl] 8-methyl-2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C25H18N2O5/c1-16-7-5-12-20-21(14-22(26-24(16)20)17-8-3-2-4-9-17)25(29)32-15-23(28)18-10-6-11-19(13-18)27(30)31/h2-14H,15H2,1H3 |

InChI Key |

MLXANUVTICFUAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Nitration of the Phenyl Group: The nitrophenyl group is introduced through a nitration reaction, where the phenyl group is treated with a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Oxoethyl Ester: The final step involves the esterification of the quinoline derivative with 2-oxoethyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Oxidation: The phenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, alcohols, base catalysts.

Oxidation: Potassium permanganate, acidic conditions.

Major Products

Reduction: 2-(3-Aminophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate.

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinone derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline core can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes involved in microbial growth, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Target Compound

Similar Compounds

Structural Comparison

Substituent Effects

- Quinoline Core Modifications: 8-Methyl vs. 6-Methyl: The 8-methyl group (target compound) may enhance steric hindrance compared to 6-methyl derivatives (), affecting crystal packing . Chlorophenyl vs. Methoxyphenyl: Replacement of 4-chlorophenyl (target) with 4-methoxyphenyl () increases hydrophilicity (XLogP3: 5.9 → ~5.7) .

Physicochemical Properties

- Collision Cross-Section (CCS) : The target compound’s predicted CCS for [M+H]+ is 205.3 Ų, suggesting a compact molecular shape compared to analogs with bulkier substituents .

Analytical and Computational Data

Biological Activity

2-(3-Nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family, known for its diverse biological activities. The unique structural features of this compound, including a nitrophenyl group, an oxoethyl moiety, and a carboxylate group, suggest potential applications in medicinal chemistry, particularly in the development of antitumor agents and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 445.45 g/mol. The presence of various functional groups enhances its lipophilicity and may influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C25H21N2O5 |

| Molecular Weight | 445.45 g/mol |

| Functional Groups | Nitro, oxoethyl, carboxylate |

Biological Activity

Preliminary studies have indicated that this compound exhibits significant biological activity, particularly in the context of anticancer research. The compound's mechanism of action is thought to involve interactions with various biological targets, including enzymes and receptors that play critical roles in cellular signaling and metabolic pathways.

Anticancer Properties

Research has shown that compounds with similar quinoline structures often display antitumor effects. For instance, derivatives of quinoline have been evaluated for their ability to inhibit cancer cell proliferation. A study focusing on quinoline derivatives revealed that modifications at the C-2 position significantly affected their efficacy as anticancer agents .

Case Study:

In a recent investigation, a series of quinoline derivatives were synthesized and tested for cytotoxicity against various cancer cell lines. The results indicated that compounds with nitro substitutions demonstrated enhanced potency compared to their non-nitro counterparts. Specifically, the introduction of the nitrophenyl group in the structure of this compound is hypothesized to contribute to its improved biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the quinoline scaffold affect biological activity. Key findings from SAR analyses include:

- Nitro Group Influence: The presence of a nitro group at the 3-position enhances the compound's reactivity and interaction with biological targets.

- Oxoethyl Moiety: This functional group may facilitate better solubility and bioavailability.

- Methyl Substituents: Methyl groups on the quinoline ring increase lipophilicity, which can enhance membrane permeability.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Phenylquinoline-4-carboxylate | Lacks nitro and bromo substituents | Limited anticancer activity |

| 6-Bromo-2-phenylquinoline | Lacks nitro and carboxylate groups | Moderate antibacterial properties |

| N-(3-Nitrophenyl)-2-(thiophen-2-yl)quinoline | Incorporates thiophenyl instead of methyl | Potentially high anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-nitrophenyl)-2-oxoethyl 8-methyl-2-phenylquinoline-4-carboxylate, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step condensation and cyclization reactions. For example, quinoline cores are often constructed via Friedländer or Pfitzinger reactions, followed by esterification or acylation. Key intermediates (e.g., 8-methyl-2-phenylquinoline-4-carboxylic acid) are characterized using HPLC, NMR (¹H/¹³C) , and mass spectrometry to confirm purity and structural integrity. Reaction progress is monitored via TLC with UV visualization .

- Critical Step : Esterification of the quinoline carboxylate with 2-(3-nitrophenyl)-2-oxoethyl groups requires anhydrous conditions and catalysts like DMAP or DCC to avoid hydrolysis .

Q. What solvent systems and purification methods are optimal for isolating this compound?

- Solubility : The compound is sparingly soluble in polar solvents (water, methanol) but dissolves in DCM, DMF, or THF. Recrystallization from ethanol/water mixtures improves purity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts. HPLC (C18 column, acetonitrile/water mobile phase) is used for analytical validation .

Q. How stable is this compound under varying storage conditions?

- Stability Data : The nitro and ester groups make the compound sensitive to light and moisture. Storage recommendations include desiccated environments (<4°C, argon atmosphere) and amber glass vials. Degradation products (e.g., free carboxylic acid) are monitored via FTIR (loss of ester C=O stretch at ~1730 cm⁻¹) .

Q. What analytical techniques validate the compound’s structural and chemical identity?

- Primary Methods :

- XRD for crystal structure confirmation (e.g., bond angles, packing motifs).

- NMR (¹H/¹³C) to verify substituent positions (e.g., nitrophenyl proton shifts at δ 8.2–8.5 ppm).

- ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

- Approach : Design of Experiments (DoE) evaluates variables like temperature, catalyst loading (e.g., CAN in ), and solvent polarity. Microwave-assisted synthesis reduces reaction time (e.g., 2 hours vs. 24 hours conventional) .

- Case Study : Substituting ethyl acetoacetate with bulkier esters (e.g., tert-butyl) in cyclization steps enhances regioselectivity, reducing byproduct formation .

Q. What mechanistic insights explain contradictions in reaction outcomes under acidic vs. basic conditions?

- Key Finding : Under acidic conditions (e.g., PPA in ), the nitro group acts as an electron-withdrawing group, directing electrophilic substitution. In basic media, ester hydrolysis competes, requiring pH-controlled conditions (<7) to preserve the 2-oxoethyl moiety .

Q. How do computational models predict the compound’s interaction with biological targets?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to enzymes like topoisomerases or kinases. The nitrophenyl group shows π-π stacking with aromatic residues (e.g., Tyr-723 in EGFR), while the quinoline core occupies hydrophobic pockets .

Q. What pharmacological assays are suitable for evaluating its bioactivity and toxicity?

- In Vitro :

- MTT assay for cytotoxicity (IC₅₀ values against cancer cell lines).

- Fluorescence quenching to study DNA intercalation.

- In Vivo : Pharmacokinetic profiling (Caco-2 permeability, plasma half-life) in rodent models .

Q. How does the compound’s environmental fate align with green chemistry principles?

- Ecotoxicity : Biodegradation studies (OECD 301F) show slow mineralization due to nitro groups. Photodegradation under UV light produces nitrophenols, requiring advanced oxidation processes (AOPs) for remediation .

Q. How to resolve discrepancies between theoretical and experimental spectral data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.